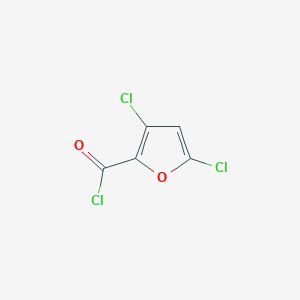

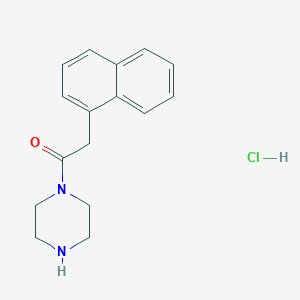

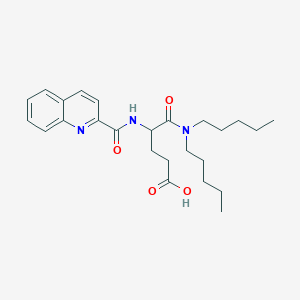

![molecular formula C19H21NO4 B037622 4-[2-(4-异丙基苯甲酰胺)乙氧基]苯甲酸 CAS No. 113079-40-6](/img/structure/B37622.png)

4-[2-(4-异丙基苯甲酰胺)乙氧基]苯甲酸

描述

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid (hereafter referred to by its chemical name) is a compound studied for various biochemical applications. Its relevance spans from pharmacokinetic behavior to potential roles in enterohepatic circulation and intramolecular rearrangements affecting bioavailability.

Synthesis Analysis

The synthesis of compounds related to 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid involves multiple steps, including condensation reactions, alkylation, and esterification. The intermediate compounds are often characterized by their ability to undergo further transformations, contributing to the compound's final structure and properties (Li Bo-yu, 2003).

Molecular Structure Analysis

The molecular structure of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid and its derivatives has been elucidated using various spectroscopic techniques including NMR, IR, and X-ray crystallography. These studies reveal the compound's complex structure, showcasing its functional groups and the spatial arrangement which impacts its chemical behavior and interactions (Zhao et al., 2010).

Chemical Reactions and Properties

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid participates in a variety of chemical reactions, highlighting its reactivity and the potential for intramolecular changes. For instance, its acyl glucuronide undergoes intramolecular rearrangement, affecting its enterohepatic circulation. This property is critical for understanding the pharmacokinetics and systemic availability of the compound (H. Komura et al., 1992).

Physical Properties Analysis

The physical properties of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular architecture. These properties are essential for determining the compound's behavior in different environments and for its formulation in potential applications. Studies on similar compounds provide insights into how modifications in the chemical structure can affect these physical properties (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the potential for forming derivatives, are key to understanding the applications and interactions of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid. These properties are determined through experimental studies, providing a comprehensive view of the compound's behavior in chemical reactions (M. Bem et al., 2018).

科学研究应用

无废弃物合成和固态荧光

清水等人 (2009) 的研究探索了通过铑催化的氧化偶联无废弃物合成稠合杂环化合物,其中包括苯甲酸的衍生物。该方法有效地生产出具有固态荧光的 8-取代异香豆素衍生物,突出了在材料科学和有机电子学中的潜在应用 Shimizu, Hirano, Satoh, & Miura, 2009。

环境修复

Ghoshdastidar 和 Tong (2013) 的一项研究调查了使用膜生物反应器 (MBR) 技术处理废水中苯氧乙酸和苯甲酸除草剂。这项研究强调了 MBR 在分解有毒除草剂方面的有效性,指出了其在环境修复中的用途 Ghoshdastidar & Tong, 2013。

晶体结构分析

Raffo 等人 (2014) 提出了一项关于烷氧基取代苯甲酸晶体结构的研究,提供了对其晶体结构控制的分子特征的见解。这项工作对于理解此类化合物的物理性质及其在晶体工程和设计中的应用至关重要 Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014。

光电子能谱

Klasinc 等人 (2009) 分析了苯甲酰胺和相关化合物的(包括苯甲酸衍生物)光电子能谱,以确定其电子结构。这项研究突出了苯环部分在生物活性中的作用,这可能与开发新药和理解分子相互作用有关 Klasinc, Novák, Sabljic, & McGlynn, 2009。

除草活性与 CoMFA

Fu 等人 (2021) 探索了芳基-甲酰基哌啶酮衍生物作为 4-羟基苯基丙酮酸双加氧酶 (HPPD) 抑制剂的设计、合成和除草活性。这项研究通过识别用于杂草管理的有效化合物并为开发绿色除草剂奠定基础,为农业科学做出了贡献 Fu, Wang, Zhao, Zhang, Liu, Guo, Zhang, Gao, & Ye, 2021。

属性

IUPAC Name |

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDHXPJRGNTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150280 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid | |

CAS RN |

113079-40-6 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)